N-methoxy-N-methyl-7-oxaspiro[3.5]nonane-2-carboxamide
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Overview
Description
N-methoxy-N-methyl-7-oxaspiro[3.5]nonane-2-carboxamide: is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methyl-7-oxaspiro[3.5]nonane-2-carboxamide typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For example, a diol or a keto-alcohol can undergo cyclization in the presence of an acid catalyst to form the spirocyclic structure.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the spirocyclic intermediate with an appropriate amine, such as N-methoxy-N-methylamine, under conditions that promote amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst Optimization: Employing catalysts that improve reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as crystallization, chromatography, or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-7-oxaspiro[3.5]nonane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace certain atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-methoxy-N-methyl-7-oxaspiro[3.5]nonane-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Material Science: Its properties can be exploited in the design of new materials with specific mechanical or chemical characteristics.
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-7-oxaspiro[3.5]nonane-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- N-methoxy-N-methyl-1H-pyrrole-2-carboxamide
- N-methyl-7-oxaspiro[3.5]nonan-2-amine
Uniqueness
N-methoxy-N-methyl-7-oxaspiro[3.5]nonane-2-carboxamide is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties compared to linear or monocyclic compounds. This uniqueness can be advantageous in drug design, as it may offer improved binding affinity and selectivity for specific biological targets.
Properties
Molecular Formula |
C11H19NO3 |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
N-methoxy-N-methyl-7-oxaspiro[3.5]nonane-2-carboxamide |
InChI |
InChI=1S/C11H19NO3/c1-12(14-2)10(13)9-7-11(8-9)3-5-15-6-4-11/h9H,3-8H2,1-2H3 |
InChI Key |
RIFKJVIQZFQTHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1CC2(C1)CCOCC2)OC |
Origin of Product |
United States |
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